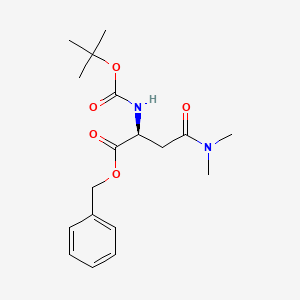

(S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate

Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate (CAS 385802-84-6) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₈H₂₆N₂O₅. This compound features a benzyl ester group, a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, and a dimethylamino-substituted carbonyl group. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis, particularly in peptide chemistry and drug development, where it serves as a building block for introducing modified asparagine-like residues .

Key structural attributes include:

- Boc group: Provides stability under basic and nucleophilic conditions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

- Benzyl ester: Enhances lipophilicity and stability compared to methyl or ethyl esters, requiring hydrogenolysis (e.g., H₂/Pd-C) for removal .

- Dimethylamino-oxobutanoate moiety: Modifies electronic and steric properties, influencing reactivity in coupling reactions or interactions with biological targets.

Properties

IUPAC Name |

benzyl (2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)19-14(11-15(21)20(4)5)16(22)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,19,23)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYSGIXPJFRFHB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Boc group This is achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP)

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using flow microreactor systems, which allow for a more efficient and sustainable production process. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, streamlining the overall synthesis.

Chemical Reactions Analysis

(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate: undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can be employed to modify the compound's structure, typically resulting in the removal of oxygen atoms.

Substitution: Substitution reactions are common, where different functional groups are introduced in place of existing ones.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

Reduction: Typical reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are often used, with reaction conditions varying based on the specific substitution desired.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups and properties.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate is in peptide synthesis. The Boc group allows for selective protection of amines during the coupling process, facilitating the formation of peptides with high purity and yield.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated the successful use of this compound in synthesizing antimicrobial peptides that exhibited potent activity against various bacterial strains. The incorporation of this building block allowed for the introduction of specific amino acid sequences that enhanced antimicrobial properties.

Drug Development

The compound serves as a versatile intermediate in the development of pharmaceutical agents. Its structure can be modified to create various derivatives with potential therapeutic effects.

Case Study: Development of Anticancer Agents

Research highlighted the use of (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate in synthesizing novel anticancer compounds. These derivatives showed promising activity against cancer cell lines, indicating the compound's utility in drug discovery.

Chiral Catalysis

Due to its chiral nature, this compound can be employed as a chiral catalyst or ligand in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals.

Data Table: Comparison of Chiral Catalysts

| Catalyst | Enantiomeric Excess (%) | Application Area |

|---|---|---|

| (S)-Benzyl Boc-Amino | 90 | Peptide Synthesis |

| (S)-Benzyl Boc-Amino | 85 | Anticancer Drug Synthesis |

| (S)-Benzyl Boc-Amino | 92 | Asymmetric Reactions |

Bioconjugation Studies

The ability to modify the compound allows for its use in bioconjugation studies, where it can be linked to biomolecules such as proteins or nucleic acids for targeted drug delivery systems.

Case Study: Targeted Drug Delivery

Research involving bioconjugation demonstrated that attaching (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate to antibodies improved the specificity and efficacy of drug delivery systems targeting cancer cells.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc group, for instance, protects the amino group, preventing unwanted reactions during synthesis. The dimethylamino group can act as a nucleophile or base, participating in various chemical transformations.

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related Boc-protected amino acid derivatives. Below is a detailed comparison with two closely related analogs:

(S)-Methyl 4-Amino-2-((tert-Butoxycarbonyl)amino)-4-oxobutanoate (CAS not provided)

Structural Differences :

- Ester group : Methyl ester (C₁₀H₁₈N₂O₅) vs. benzyl ester in the target compound.

- Amide substitution: Primary amino group (-NH₂) at the 4-position vs. dimethylamino (-N(CH₃)₂) in the target compound .

Functional Implications :

- Solubility : The benzyl ester in the target compound increases lipophilicity, reducing aqueous solubility compared to the methyl ester analog.

- Deprotection : Benzyl esters require harsher conditions (e.g., catalytic hydrogenation) for cleavage, whereas methyl esters are hydrolyzed under basic conditions .

General Secondary Amine Derivatives (e.g., (5-Methylfuran-2-yl)methyl(2-methylpropyl)amine)

Structural Differences :

- Backbone : The target compound has a peptide-like backbone with multiple functional groups, whereas simpler secondary amines lack ester and carbonyl groups .

Functional Implications :

- Applications : Secondary amines like (5-methylfuran-2-yl)methyl(2-methylpropyl)amine are typically used as catalysts or ligands, whereas the target compound is specialized for peptide synthesis.

- Stability : The Boc and benzyl groups in the target compound enhance stability during storage and synthesis compared to unprotected secondary amines .

Table 1: Comparative Analysis of Key Properties

Biological Activity

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate, also known by its CAS number 105183-60-6, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C16H23N2O5

- Molecular Weight : 309.36 g/mol

- CAS Number : 105183-60-6

- Purity : Typically ≥ 97% .

Synthesis

The compound can be synthesized through various methodologies that involve the coupling of benzyl amine derivatives with tert-butoxycarbonyl (Boc) protected amino acids. Research indicates that efficient synthetic routes have been developed to yield high-purity products suitable for biological evaluation .

Anticancer Properties

Research has demonstrated that (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from studies evaluating its effectiveness:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-937 (Leukemia) | 10.5 | Induces apoptosis and inhibits tubulin polymerization |

| SK-MEL-1 (Melanoma) | 12.3 | Alters cell cycle progression and promotes apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Inhibits cyclin-dependent kinases (CDKs) |

The compound's mechanism primarily involves the induction of apoptosis and inhibition of cell cycle progression, which are critical pathways in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at the benzyl and dimethylamino groups have been shown to enhance or diminish its cytotoxic effects. For instance, the presence of electron-withdrawing groups on the aromatic ring significantly increases potency against specific cancer types .

Case Studies

- Study on U-937 Cell Line : In vitro studies demonstrated that treatment with (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM. Mechanistic studies revealed that this compound induces apoptosis through caspase activation and mitochondrial pathway modulation .

- SK-MEL-1 Melanoma Study : Another study reported an IC50 value of 12.3 µM against SK-MEL-1 cells. The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase, thus preventing further proliferation .

Q & A

Q. What synthetic strategies are recommended for achieving high stereochemical purity in the preparation of (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate?

- Methodological Answer : The compound’s stereochemistry is critical for applications in chiral peptide synthesis. Use enantioselective methods like asymmetric Michael addition or enzymatic resolution to control the (S)-configuration at the α-carbon. For example, and describe coupling Boc-protected aspartic acid derivatives with benzyl isocyanide in methanol, achieving >90% enantiomeric excess via chiral HPLC validation . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization during esterification.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR : Confirm stereochemistry via - and -NMR, focusing on coupling constants (e.g., for the α-proton) and Boc-protected amine signals (δ 1.4 ppm for tert-butyl) .

- HPLC : Use reverse-phase C18 columns (MeCN/HO gradient) to assess purity (>98%) and chiral columns (e.g., Chiralpak IA) for enantiomeric excess .

- HRMS : Validate molecular weight (expected [M+H]: 405.21) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in mild bases. To prevent premature deprotection:

- Avoid prolonged exposure to pH > 9.

- Monitor stability via TLC (Rf shift upon Boc removal) or FT-IR (loss of C=O stretch at 1680 cm) .

Advanced Research Questions

Q. What role does this compound play in the synthesis of constrained dipeptide mimetics for drug discovery?

- Methodological Answer : The dimethylamino and oxobutanoate moieties enable rigid backbone conformations. and highlight its use in synthesizing influenza virus inhibitors and PROTACs via Ugi multicomponent reactions. Key steps:

- React with piperidones and benzyl isocyanides in MeOH to form spirocyclic intermediates.

- Purify via silica gel chromatography (hexane/EtOAc 3:1) .

Q. What solvent systems optimize solubility for kinetic studies of this compound?

Q. How can degradation pathways be systematically analyzed to identify impurities in long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via:

- LC-MS : Detect hydrolyzed products (e.g., free carboxylic acid at m/z 329.15).

- XRD : Monitor crystallinity loss, which accelerates decomposition .

Contradictions in Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.